2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde
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Overview
Description
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a tert-butyl group at the second position, a methyl group at the seventh position, and an aldehyde group at the third position of the indole ring.
Preparation Methods
The synthesis of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the functionalization of the indole ring through electrophilic substitution reactions. The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride .
Industrial production methods for this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. These methods often require the use of catalysts and specific reaction conditions to ensure the selective formation of the desired product .
Chemical Reactions Analysis
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors and enzymes, influencing cellular processes and signaling pathways . The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity .
Comparison with Similar Compounds
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde: Lacks the tert-butyl and methyl groups, resulting in different chemical and biological properties.
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde: Contains a bromine atom at the fifth position, which can influence its reactivity and biological activity.
7-methyl-1H-indole-3-carbaldehyde: Lacks the tert-butyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and potential biological activities .
Biological Activity
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological properties. The following sections explore its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the condensation of indole derivatives with aldehydes. The compound serves as a precursor for more complex indole derivatives, which are valuable in pharmaceutical development.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus (ATCC 25923) | 3.90 μg/mL | |
Methicillin-resistant Staphylococcus aureus (MRSA) | <1 μg/mL | |
Candida albicans | MIC: 7.80 μg/mL |
The compound exhibited significant activity against both standard and resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
These findings suggest that this compound may act as a lead compound for further development into anticancer therapies.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, particularly in cancer cells.
- Membrane Disruption : Its structure allows it to interact with microbial membranes, leading to cell lysis and death.
- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by enhancing caspase activity and altering cell cycle progression.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Antibacterial Study : A study conducted on Mycobacterium tuberculosis showed that derivatives of indole, including this compound, inhibited bacterial growth effectively, suggesting its potential use in treating tuberculosis infections .
- Cytotoxicity Assessment : In a comparative study with other indole derivatives, this compound demonstrated superior cytotoxic effects against breast cancer cells compared to structurally similar compounds .
Properties
IUPAC Name |
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-9-6-5-7-10-11(8-16)13(14(2,3)4)15-12(9)10/h5-8,15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGXHVERAMDQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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